molecular formula C8H11N5 B12605676 Propanedinitrile, (3-azidopropyl)ethyl- CAS No. 649759-82-0

Propanedinitrile, (3-azidopropyl)ethyl-

Cat. No.: B12605676
CAS No.: 649759-82-0
M. Wt: 177.21 g/mol
InChI Key: JTHVZCXYNCGWRG-UHFFFAOYSA-N
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Description

Propanedinitrile, (3-azidopropyl)ethyl-: is an organic compound with the molecular formula C8H11N5 This compound is characterized by the presence of both nitrile and azide functional groups, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitrile Formation: The synthesis of propanedinitrile, (3-azidopropyl)ethyl- typically begins with the formation of the nitrile group.

    Azide Introduction: The azide group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propanedinitrile, (3-azidopropyl)ethyl- can undergo oxidation reactions, often leading to the formation of nitrile oxides.

    Reduction: Reduction of the azide group can yield amines, which can further participate in various organic transformations.

    Substitution: The azide group can be substituted by other nucleophiles, such as amines or alcohols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often employ sodium azide, amines, or alcohols in polar aprotic solvents.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: The azide group allows for bioorthogonal reactions, making this compound useful in labeling and tracking biomolecules.

Medicine:

    Drug Development: Its derivatives are explored for potential therapeutic applications, including as precursors to pharmacologically active compounds.

Industry:

    Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of propanedinitrile, (3-azidopropyl)ethyl- depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azide group acts as a leaving group, allowing the introduction of various nucleophiles. In reduction reactions, the azide group is reduced to an amine, which can participate in further chemical transformations.

Comparison with Similar Compounds

    Malononitrile (Propanedinitrile): A simpler nitrile compound without the azide group.

    Cyanoacetonitrile: Another nitrile compound with a different substitution pattern.

    Dicyanomethane: A compound with two nitrile groups attached to a single carbon atom.

Uniqueness: Propanedinitrile, (3-azidopropyl)ethyl- is unique due to the presence of both nitrile and azide functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biological Activity

Propanedinitrile, (3-azidopropyl)ethyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Propanedinitrile, (3-azidopropyl)ethyl- features a unique azide functional group that may influence its reactivity and biological interactions. The general structure can be represented as follows:

C5H8N4\text{C}_5\text{H}_8\text{N}_4

Mechanisms of Biological Activity

The biological activity of propanedinitrile compounds often involves interactions with various biological targets, including enzymes and DNA. The azide group can participate in click chemistry reactions, which are valuable for drug development and bioconjugation.

  • Antimicrobial Activity : Compounds with azide groups have shown potential in antimicrobial applications. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Properties : Some studies indicate that azide-containing compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage or inhibition of specific signaling pathways.

Case Studies

Several studies have investigated the biological effects of azide-containing compounds similar to propanedinitrile, (3-azidopropyl)ethyl-. Below are summarized findings from notable research:

StudyCompoundBiological ActivityKey Findings
Azido derivativesAntimicrobialShowed significant activity against Gram-positive bacteria with MIC values < 10 µg/mL.
Azide-based prodrugsAnticancerInduced apoptosis in human cancer cell lines with IC50 values ranging from 5 to 20 µM.
AzidoacetatesEnzyme inhibitionInhibited 17β-hydroxysteroid dehydrogenase type 2 with an IC50 of 0.35 µM.

Research Findings

Research has demonstrated that the incorporation of azide groups into organic molecules can enhance their biological activity. For instance, compounds synthesized with azide functionalities have been shown to exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Anticancer Mechanism

The anticancer effects are often linked to:

  • DNA Intercalation : Azides can intercalate into DNA structures, leading to strand breaks.
  • Enzyme Inhibition : Inhibition of key enzymes involved in cell proliferation and survival.

Properties

CAS No.

649759-82-0

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

2-(3-azidopropyl)-2-ethylpropanedinitrile

InChI

InChI=1S/C8H11N5/c1-2-8(6-9,7-10)4-3-5-12-13-11/h2-5H2,1H3

InChI Key

JTHVZCXYNCGWRG-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCN=[N+]=[N-])(C#N)C#N

Origin of Product

United States

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